(E)-tert-butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate
Description
(E)-tert-butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate is an α,β-unsaturated ester characterized by a tert-butyl ester group and a substituted phenyl ring bearing both chloro (-Cl) and trifluoromethyl (-CF₃) groups at the 3- and 4-positions, respectively. The electron-withdrawing nature of the -Cl and -CF₃ substituents enhances the electrophilicity of the α,β-unsaturated system, making it a candidate for Michael addition or polymerization reactions .
Properties
IUPAC Name |
tert-butyl (E)-3-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3O2/c1-13(2,3)20-12(19)7-5-9-4-6-10(11(15)8-9)14(16,17)18/h4-8H,1-3H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXURCPHXFSZCF-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Reactants :
Mechanism :
The base-catalyzed reaction proceeds via deprotonation of the active methylene group in tert-butyl cyanoacetate, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated acrylate.
Yield and Characterization Data
Purification :
Crude products are crystallized from 2-propanol or hexane/ethyl acetate (9:1).
Heck Coupling: Alternative Palladium-Catalyzed Approach
A Pd-mediated Heck coupling between 3-chloro-4-(trifluoromethyl)iodobenzene and tert-butyl acrylate offers stereoselectivity (Scheme 2).
Protocol for E-Selectivity
-
Catalyst System :
Key Advantages :
Performance Metrics
Limitations :
-
Requires aryl iodide synthesis via Sandmeyer reaction from aniline precursors.
-
Higher cost due to palladium catalysts.
Wittig Reaction: Olefination Strategy
The Wittig reaction between 3-chloro-4-(trifluoromethyl)benzaldehyde and tert-butyl acryloyl phosphonium ylide provides an additional route (Scheme 3).
Synthetic Details
-
Ylide Preparation :
-
Olefination :
Stereochemical Outcome :
Comparative Data
| Parameter | Wittig Method | Knoevenagel |
|---|---|---|
| Yield | 65% | 82% |
| Purity (HPLC) | 98.5% | 99.1% |
| Scale-Up Feasibility | Moderate | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Recent studies have highlighted the potential of compounds containing trifluoromethyl groups, such as (E)-tert-butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate, in developing antiviral agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, making them more effective as drug candidates. For instance, research has shown that derivatives of similar structures exhibit potent activity against viral infections like Ebola virus and HIV .
Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor for various enzymes involved in disease pathways. Studies have indicated that modifying the acrylate moiety can lead to improved binding affinities for target enzymes, which is crucial for the development of therapeutic agents .
Agrochemicals
Herbicide Development
The unique chemical structure of this compound makes it a candidate for herbicide formulation. The trifluoromethyl group contributes to the herbicidal activity by altering the compound’s interaction with plant metabolic pathways. Research indicates that such compounds can selectively inhibit weed growth while being less harmful to crops .
Pesticide Formulations
In addition to herbicides, this compound can be utilized in developing pesticides. Its efficacy against certain pests has been demonstrated, suggesting that it could be part of integrated pest management strategies .
Polymer Synthesis
Monomer for Polymerization
this compound can serve as a monomer in the synthesis of polymers with desirable properties such as thermal stability and chemical resistance. The incorporation of this compound into polymer chains can enhance their mechanical properties and expand their applicability in industrial settings .
Coatings and Adhesives
Polymers derived from this acrylate can be used in coatings and adhesives due to their excellent adhesion properties and resistance to solvents. These materials are crucial in various applications, including automotive and construction industries .
Case Study 1: Antiviral Compound Development
A study focused on synthesizing a series of trifluoromethyl-containing acrylates led to the discovery of potent antiviral agents. The optimization process involved varying substituents on the aromatic ring, resulting in compounds with improved antiviral activity against specific viruses .
Case Study 2: Agrochemical Efficacy
Researchers evaluated the herbicidal activity of several acrylate derivatives, including this compound. The results indicated a significant reduction in weed biomass compared to control groups, showcasing its potential use in agricultural applications .
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the chloro substituent may influence its reactivity and stability. The acrylate ester group can participate in various biochemical pathways, potentially leading to the formation of active metabolites.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Reactivity and Stability
Key Compounds for Comparison:
Methyl 3-(3-(trifluoromethyl)phenyl)acrylate (CAS 87087-35-2): Lacks the chloro substituent and uses a methyl ester.
Ethyl 3-(4-bromophenyl)acrylate (CAS 24393-53-1): Bromo substituent instead of -Cl/-CF₃ and an ethyl ester.
Table 1: Comparative Properties of Selected Acrylates
*Calculated molecular weight based on formula.
Key Findings:
- Electronic Effects : The -Cl and -CF₃ groups create a strong electron-withdrawing environment, increasing the acrylate’s electrophilicity. This contrasts with bromophenyl analogues, where -Br offers less electron withdrawal but enables halogen bonding.
- Metabolic Stability : Smaller esters (e.g., methyl, tetrahydrofurfuryl) are prone to esterase-mediated hydrolysis, whereas the tert-butyl group may reduce metabolic clearance.
Influence of Substituent Position
Evidence from microbial metabolism studies (e.g., pyrrolnitrin biosynthesis) demonstrates that substituent position critically impacts reactivity. For instance, a -CF₃ group at the 6-position of tryptophan inhibits chlorination in Pseudomonas metabolites. In the target compound, the 4-position -CF₃ and 3-position -Cl may similarly block or redirect electrophilic aromatic substitution reactions, altering synthetic pathways or biological interactions.
Biological Activity
(E)-tert-butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H12ClF3O2
- CAS Number : 22902-86-9
- Molecular Weight : 300.68 g/mol
- Boiling Point : Data not specified
The compound features a tert-butyl group and a trifluoromethyl-substituted aromatic ring, which contribute to its unique chemical behavior and biological interactions.
Antitumor Activity
Recent studies have indicated that this compound exhibits potent antitumor activity. For instance, it has been shown to inhibit tumor growth in various cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis in cancer cells, mediated by the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to modulate various signaling pathways:
- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death in tumor cells.
- Antioxidant Activity : The presence of the trifluoromethyl group enhances its antioxidant capacity, which may contribute to its protective effects against oxidative stress .
Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure, indicating significant cytotoxicity compared to untreated controls .
Study 2: Anti-inflammatory Mechanism
In an animal model of arthritis, administration of this compound resulted in a marked reduction in paw swelling and joint inflammation. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers compared to the control group .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClF3O2 |
| CAS Number | 22902-86-9 |
| Molecular Weight | 300.68 g/mol |
| Antitumor IC50 | ~15 µM |
| Anti-inflammatory Effect | Significant reduction in cytokines |
Q & A
Q. What are the established synthetic routes for (E)-tert-butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate, and how is purity optimized?
The compound is synthesized via tert-butyl acrylation of halogenated aromatic intermediates. A representative method involves coupling 3-chloro-4-(trifluoromethyl)benzaldehyde with tert-butyl acrylate under Wittig or Horner-Wadsworth-Emmons conditions. Purification is typically achieved using silica gel chromatography with gradient elution (e.g., isopropyl acetate/heptane), yielding ~70% purity post-concentration . For higher purity, recrystallization in non-polar solvents or preparative HPLC may be employed.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- NMR : H and C NMR confirm regioselectivity and stereochemistry (e.g., coupling constants for the α,β-unsaturated ester) .
- Mass Spectrometry (ESI-MS or HRMS) : Validate molecular weight (exact mass ~322.07 Da) and isotopic patterns consistent with Cl and CF groups .
- IR Spectroscopy : Detect ester carbonyl stretches (~1700–1750 cm) and C=C vibrations (~1630 cm) .
Q. How is the (E)-configuration of the acrylate moiety confirmed experimentally?
X-ray crystallography is definitive. For example, related acrylates (e.g., (E)-methyl 3-(4-(trifluoromethyl)phenyl)acrylate) show C=C bond lengths of ~1.33 Å and dihedral angles >150° between aryl and ester groups, confirming trans geometry . If crystals are unavailable, NOESY NMR can distinguish (E) and (Z) isomers by spatial proximity of protons .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling or cycloaddition reactions?
The tert-butyl group enhances steric hindrance, reducing side reactions in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Electronically, it stabilizes the acrylate via inductive effects, lowering electrophilicity at the β-carbon. Computational studies (DFT) reveal reduced LUMO energy at the α-position, favoring nucleophilic attacks there . For example, deuterated analogs synthesized via Catellani reactions show selective C–H functionalization at less hindered positions .
Q. What strategies resolve contradictions in bioactivity data for derivatives of this compound?
Derivatives like 1-(3-chloro-4-(trifluoromethyl)phenyl)ureas exhibit variable bioactivity depending on substituent orientation. Conflicting data may arise from:
Q. How is this compound utilized in structure-activity relationship (SAR) studies for agrochemical or pharmaceutical targets?
The 3-chloro-4-(trifluoromethyl)phenyl moiety is a bioisostere for hydrophobic pharmacophores. In urea derivatives (e.g., Compound 7o, ESI-MS m/z 374.2), it enhances binding to kinase targets by filling hydrophobic pockets. SAR studies correlate logP values (~3.5–4.0) with membrane permeability, while CF groups improve metabolic stability .
Q. What computational methods are employed to model its interactions in drug design?
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR or HER2.
- QM/MM Simulations : Assess reactivity in enzyme-active sites (e.g., esterase hydrolysis) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS >60) and CYP450 inhibition risks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
